molecular formula C7H10OS B14594058 2-[(Propan-2-yl)sulfanyl]furan CAS No. 60755-06-8

2-[(Propan-2-yl)sulfanyl]furan

Cat. No.: B14594058
CAS No.: 60755-06-8
M. Wt: 142.22 g/mol
InChI Key: YKJPHZPEXSFDHT-UHFFFAOYSA-N
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Description

Furan, 2-[(1-methylethyl)thio]- is an organic compound with the molecular formula C8H12OS and a molecular weight of 156.245. It is also known by other names such as isopropyl furfuryl sulfide and furfuryl isopropyl sulfide . This compound is characterized by a furan ring substituted with a 2-[(1-methylethyl)thio] group, making it a member of the heterocyclic aromatic series.

Preparation Methods

The synthesis of Furan, 2-[(1-methylethyl)thio]- typically involves the reaction of furfuryl chloride with isopropyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isopropylthio group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Furan, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Scientific Research Applications

Furan, 2-[(1-methylethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furan, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Furan, 2-[(1-methylethyl)thio]- can be compared with other similar compounds such as:

    Furan, 2-[(methylthio)methyl]-: This compound has a similar structure but with a methylthio group instead of an isopropylthio group.

    Furan, 2-[(ethylthio)methyl]-: This compound has an ethylthio group instead of an isopropylthio group.

    Furan, 2-[(butylthio)methyl]-: This compound has a butylthio group instead of an isopropylthio group.

The uniqueness of Furan, 2-[(1-methylethyl)thio]- lies in its specific substituent group, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

60755-06-8

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-propan-2-ylsulfanylfuran

InChI

InChI=1S/C7H10OS/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3

InChI Key

YKJPHZPEXSFDHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CO1

Origin of Product

United States

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